1-Bromo-2,3-dimethylbut-2-ene

Descripción

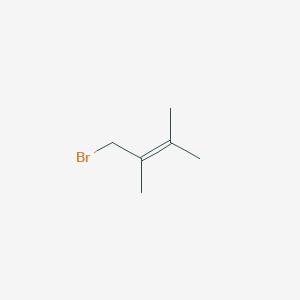

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-2,3-dimethylbut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c1-5(2)6(3)4-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJZHDBSZUMAHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456853 | |

| Record name | 1-bromo-2,3-dimethylbut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5072-70-8 | |

| Record name | 1-bromo-2,3-dimethylbut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2,3-dimethylbut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Bromo-2,3-dimethylbut-2-ene from 2,3-dimethyl-2-butene: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2,3-dimethylbut-2-ene, a valuable alkylating agent and synthetic intermediate, from the starting material 2,3-dimethyl-2-butene (B165504). The primary focus of this document is the allylic bromination reaction, a key transformation in organic synthesis. This guide details the underlying reaction mechanism, provides experimentally determined protocols, and presents relevant quantitative and spectroscopic data. The content is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a monobrominated alkene with significant utility in organic synthesis as a versatile building block.[1] Its structure, featuring a primary allylic bromide adjacent to a tetrasubstituted double bond, makes it a reactive electrophile for the introduction of the 2,3-dimethylbut-2-enyl moiety into various molecular frameworks through nucleophilic substitution reactions.[1] The synthesis of this compound is most effectively achieved through the allylic bromination of 2,3-dimethyl-2-butene. This guide will focus on the use of N-Bromosuccinimide (NBS) as the brominating agent, a method that offers high selectivity for the allylic position over the competing electrophilic addition to the double bond.

Reaction Mechanism and Theory

The synthesis of this compound from 2,3-dimethyl-2-butene proceeds via a free-radical chain mechanism, specifically an allylic bromination.[2] This reaction is favored due to the stability of the intermediate allylic radical, which is stabilized by resonance.[2] The use of N-Bromosuccinimide (NBS) is crucial as it maintains a low, steady concentration of molecular bromine (Br₂) in the reaction mixture, thereby minimizing the ionic electrophilic addition of bromine across the double bond, which would lead to the formation of 1,2-dibromo-2,3-dimethylbutane.[3][4]

The reaction is typically initiated by a radical initiator, such as dibenzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN), or by photochemical means (e.g., UV light).[3] The mechanism can be described in three key stages:

-

Initiation: The radical initiator undergoes homolytic cleavage upon heating or irradiation to generate initial radicals. These radicals then react with NBS to produce a bromine radical (Br•).

-

Propagation: The bromine radical abstracts a hydrogen atom from one of the methyl groups of 2,3-dimethyl-2-butene (the allylic position) to form a resonance-stabilized allylic radical and hydrogen bromide (HBr). This allylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction.

-

Termination: The reaction is terminated by the combination of any two radical species.

It is important to note that the intermediate allylic radical has two resonance structures. In the case of the radical derived from 2,3-dimethyl-2-butene, these resonance structures are equivalent, leading to the formation of a single major product. However, in unsymmetrical alkenes, this can lead to a mixture of constitutional isomers.

Experimental Protocols

This section provides a detailed experimental procedure for the synthesis of this compound based on established literature.[5]

Reagents and Materials:

-

2,3-Dimethyl-2-butene

-

N-Bromosuccinimide (NBS)

-

Dibenzoyl peroxide

-

Tetrachloromethane (Carbon Tetrachloride)

-

Anhydrous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,3-dimethyl-2-butene, N-Bromosuccinimide, and a catalytic amount of dibenzoyl peroxide in tetrachloromethane.

-

Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring for a period of 3 hours. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solid succinimide (B58015) byproduct will precipitate out of the solution. Filter the mixture to remove the succinimide.

-

Purification: Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and then with water to remove any remaining acidic impurities. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by fractional distillation to yield pure this compound.

Data Presentation

Reaction Parameters and Yield

| Parameter | Value | Reference |

| Starting Material | 2,3-Dimethyl-2-butene | [5] |

| Reagent | N-Bromosuccinimide | [5] |

| Initiator | Dibenzoyl peroxide | [5] |

| Solvent | Tetrachloromethane | [5] |

| Reaction Time | 3 hours | [5] |

| Reaction Condition | Heating (Reflux) | [5] |

| Yield | 64% | [5] |

Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁Br | [1][5][6] |

| Molecular Weight | 163.06 g/mol | [1][5][6] |

| CAS Number | 5072-70-8 | [1][5][6] |

| Appearance | Colorless oil | |

| Boiling Point | Not specified in snippets | |

| ¹H NMR | ||

| δ (ppm) | Chemical Shift | Multiplicity |

| ~1.7 | (CH₃)₂C= | s |

| ~1.8 | =C(CH₃) | s |

| ~4.0 | -CH₂Br | s |

| ¹³C NMR | ||

| δ (ppm) | Assignment | |

| ~20 | (CH₃)₂C= | |

| ~22 | =C(CH₃) | |

| ~35 | -CH₂Br | |

| ~125 | =C(CH₃) | |

| ~135 | (CH₃)₂C= |

Note: The provided NMR data is an approximation based on typical chemical shifts for similar structures and requires experimental verification for precise values.

Potential Side Reactions

The primary side reaction in the bromination of alkenes is the electrophilic addition of bromine across the double bond.[3] This leads to the formation of the corresponding vicinal dibromide. The use of NBS is specifically to suppress this side reaction by maintaining a very low concentration of Br₂.[3]

Another potential consideration is the possibility of allylic rearrangement, especially if the intermediate allylic radical is unsymmetrical. For 2,3-dimethyl-2-butene, the allylic radical is symmetrical, so only one major product is expected. However, impurities in the starting material or slight variations in reaction conditions could potentially lead to minor isomeric products.

Visualizations

Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis and purification.

Reaction Mechanism Pathway

Caption: Key steps in the free-radical mechanism of allylic bromination.

Conclusion

The synthesis of this compound from 2,3-dimethyl-2-butene via allylic bromination with N-Bromosuccinimide is an efficient and selective method. The reaction proceeds through a well-understood free-radical mechanism, and the use of NBS effectively minimizes the formation of undesired side products. The provided experimental protocol, derived from peer-reviewed literature, offers a reliable procedure for obtaining the target compound in good yield. This technical guide serves as a valuable resource for chemists requiring a practical understanding of this important synthetic transformation.

References

- 1. This compound|CAS 5072-70-8 [benchchem.com]

- 2. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. orgosolver.com [orgosolver.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 1-Bromo-2,3-dimethyl-2-butene synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C6H11Br | CID 11147895 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Bromo-2,3-dimethylbut-2-ene (CAS Number: 5072-70-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2,3-dimethylbut-2-ene (CAS: 5072-70-8), a versatile allylic bromide widely utilized in organic synthesis. This document details its chemical and physical properties, provides insights into its spectroscopic characteristics, and outlines a detailed experimental protocol for its synthesis via allylic bromination. Furthermore, this guide explores its reactivity, particularly in nucleophilic substitution reactions, and includes experimental workflows and reaction pathway diagrams to facilitate its application in research and development.

Chemical and Physical Properties

This compound is a monobrominated alkene that serves as a valuable building block in organic chemistry.[1] Its primary use is as an alkylating agent to introduce the sterically hindered 2,3-dimethylbut-2-enyl moiety into various molecular frameworks.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 5072-70-8 |

| Molecular Formula | C₆H₁₁Br |

| Molecular Weight | 163.06 g/mol [1] |

| IUPAC Name | This compound |

| Synonyms | 2,3-Dimethyl-2-butenyl bromide, Tetramethylethylene bromide |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not precisely available |

| Density | Not precisely available |

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Features and Peaks |

| ¹H NMR | Specific chemical shifts not readily available in searched literature. Expected signals would correspond to the methyl protons and the methylene (B1212753) protons adjacent to the bromine atom. |

| ¹³C NMR | Specific chemical shifts not readily available in searched literature. Expected signals would include those for the methyl carbons, the sp² hybridized carbons of the double bond, and the carbon bearing the bromine atom. |

| Infrared (IR) | C=C stretching: ~1650-1680 cm⁻¹ (characteristic of a tetrasubstituted alkene)[1]; C-Br stretching: ~500-650 cm⁻¹[1] |

| Mass Spectrometry (MS) | Molecular ion (M⁺) peak expected at m/z 162/164 due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). A prominent fragment would be the loss of the bromine radical (M-Br)⁺. |

Synthesis

The most common method for the synthesis of this compound is the allylic bromination of 2,3-dimethylbut-2-ene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.[1] This reaction proceeds via a resonance-stabilized allylic radical intermediate, which can lead to the formation of a constitutional isomer, 3-bromo-2,3-dimethylbut-1-ene, as a byproduct.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

2,3-Dimethylbut-2-ene

-

N-Bromosuccinimide (NBS)

-

Dibenzoyl peroxide (or AIBN) as a radical initiator

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,3-dimethylbut-2-ene in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.0 equivalent) and a catalytic amount of dibenzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 3 hours.

-

Monitor the reaction progress by TLC or GC analysis.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide (B58015) byproduct.

-

Wash the filtrate with water and then with a saturated solution of sodium bicarbonate.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Reactivity and Applications

The primary reactivity of this compound is centered around the labile carbon-bromine bond, making it an excellent substrate for nucleophilic substitution reactions.[1] The bromine atom serves as a good leaving group, allowing for the introduction of a wide range of nucleophiles.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with various nucleophiles, leading to the formation of a diverse array of derivatives.

Caption: General reaction pathway for nucleophilic substitution of this compound.

Safety and Handling

This compound is a flammable liquid and vapor. It is also classified as a skin and eye irritant and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key synthetic intermediate with broad utility in organic synthesis. Its preparation via allylic bromination and its subsequent reactivity in nucleophilic substitution reactions make it a valuable tool for the construction of complex molecules. This guide provides essential information for researchers and developers to effectively and safely utilize this compound in their work. Further research to fully characterize its physical and spectroscopic properties is encouraged.

References

An In-depth Technical Guide to 1-Bromo-2,3-dimethylbut-2-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 1-Bromo-2,3-dimethylbut-2-ene (CAS No: 5072-70-8).[1][2] This key organic compound, a primary allylic bromide, serves as a versatile building block in synthetic chemistry, particularly in the introduction of the 2,3-dimethylbut-2-enyl group into various molecular frameworks. This document details its physicochemical and spectroscopic properties, provides an experimental protocol for its synthesis, and explores its utility in nucleophilic substitution reactions.

Molecular Structure and Identification

This compound is a monobrominated alkene with a tetrasubstituted carbon-carbon double bond.[1][2] The bromine atom is situated on a carbon adjacent to this double bond, classifying it as a primary allylic bromide.[1][2] This structural arrangement is key to its reactivity.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 5072-70-8[1][2][3][4][5] |

| Molecular Formula | C₆H₁₁Br[1][2][3][5] |

| Molecular Weight | 163.06 g/mol [1][2][5] |

| Canonical SMILES | CC(=C(C)CBr)C[2] |

| InChI Key | FOJZHDBSZUMAHU-UHFFFAOYSA-N[2] |

| Synonyms | 2,3-Dimethyl-2-butenyl bromide, 1-Bromo-2,3-dimethyl-2-butene |

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

Table 2: Physicochemical Data

| Property | Value |

| Appearance | Colorless oil |

| Boiling Point | 60-90 °C at 15 Torr |

| Density | 1.2537 g/cm³ |

| Solubility | Soluble in chloroform (B151607) and hexanes |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral characteristics.

Table 3: Spectroscopic Data Summary

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the methyl protons and the methylene (B1212753) protons adjacent to the bromine. |

| ¹³C NMR | Resonances for the methyl carbons, the sp² hybridized carbons of the double bond, and the carbon bearing the bromine atom. |

| Infrared (IR) | Characteristic absorption bands for C=C stretching around 1650 cm⁻¹ and C-Br stretching in the range of 650-550 cm⁻¹. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z 162/164 (due to bromine isotopes) and fragmentation patterns corresponding to the loss of a bromine radical. |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the regioselective allylic bromination of 2,3-dimethyl-2-butene (B165504) using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.[2]

Experimental Protocol: Allylic Bromination

Materials:

-

2,3-Dimethyl-2-butene

-

N-Bromosuccinimide (NBS)

-

Dibenzoyl peroxide (radical initiator)

-

Tetrachloromethane (solvent)

-

Apparatus for heating under reflux

-

Apparatus for distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethyl-2-butene in tetrachloromethane.

-

Add N-bromosuccinimide (1.0 equivalent) and a catalytic amount of dibenzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and maintain for 3 hours.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide (B58015) byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications

This compound is a valuable reagent in organic synthesis, primarily due to its ability to undergo nucleophilic substitution reactions. The allylic position of the bromine atom makes it a good leaving group, facilitating the introduction of various nucleophiles.

Nucleophilic Substitution Reactions

This compound readily reacts with a variety of nucleophiles, such as hydroxides, alkoxides, and azides, to yield substituted products. These reactions typically proceed via an Sₙ2 mechanism, although Sₙ1 pathways can be competitive under certain conditions.

Experimental Protocol: Synthesis of 2,3-Dimethylbut-2-en-1-ol (B3380457)

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol (B145695)/water mixture (solvent)

-

Apparatus for heating under reflux

-

Apparatus for extraction and distillation

Procedure:

-

In a round-bottom flask, dissolve this compound in a 50:50 mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (1.1 equivalents).

-

Heat the mixture under reflux until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the resulting 2,3-dimethylbut-2-en-1-ol by distillation.

Caption: Nucleophilic substitution of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a flammable liquid and an irritant. Wear personal protective equipment, including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from heat and ignition sources.

Conclusion

This compound is a versatile and reactive intermediate in organic synthesis. Its well-defined structure and predictable reactivity make it a valuable tool for the construction of complex molecules in academic and industrial research, particularly in the fields of medicinal chemistry and materials science. This guide provides essential information to support its safe and effective use in the laboratory.

References

physical and chemical properties of 1-Bromo-2,3-dimethylbut-2-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3-dimethylbut-2-ene is a valuable reagent in organic synthesis, primarily utilized as a building block for the introduction of the 2,3-dimethylbut-2-enyl moiety into various molecular frameworks.[1] Its utility stems from the presence of a reactive allylic bromide functional group, which readily participates in a variety of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its key reactions, with a focus on providing practical information for laboratory applications.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below. It is important to note that while some properties have been computationally predicted, experimental data for properties such as boiling point, melting point, and density are not consistently reported in the available literature.

| Property | Value | Source |

| Molecular Formula | C6H11Br | [1][2] |

| Molecular Weight | 163.06 g/mol | [1][2] |

| CAS Number | 5072-70-8 | [1][2] |

| Boiling Point | Data not readily available | |

| Melting Point | Data not readily available | |

| Density | Data not readily available | |

| Refractive Index | Data not readily available | |

| LogP | 2.73760 | [3] |

Chemical Properties

This compound is a versatile electrophile due to the presence of the bromine atom, which is a good leaving group. This makes the compound highly susceptible to nucleophilic substitution reactions.[1] The double bond in the molecule is sterically hindered, which can influence its reactivity in addition reactions.

The primary chemical utility of this compound lies in its role as an alkylating agent. It can react with a wide range of nucleophiles, such as amines, alkoxides, and carbanions, to form new carbon-carbon and carbon-heteroatom bonds.

Experimental Protocols

Synthesis of this compound via Allylic Bromination

The most common method for the synthesis of this compound is the allylic bromination of 2,3-dimethylbut-2-ene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator. This reaction proceeds via a free radical chain mechanism.

Generalized Experimental Protocol:

-

Reagents: 2,3-dimethylbut-2-ene, N-bromosuccinimide (NBS), a radical initiator (e.g., dibenzoyl peroxide or AIBN), and a non-polar solvent (e.g., carbon tetrachloride or cyclohexane).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethylbut-2-ene in the chosen solvent.

-

Add N-bromosuccinimide and the radical initiator to the flask.

-

Heat the reaction mixture to reflux with stirring. The reaction is often initiated by light (e.g., a sunlamp) if a photochemical initiator is used.

-

Monitor the reaction progress by a suitable method (e.g., TLC or GC). The reaction time can vary, but several hours are typically required.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide (B58015) byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by washing with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to isolate this compound. It is important to note that this reaction often yields a mixture of this compound and its isomer, 3-bromo-2,3-dimethylbut-1-ene.

-

Mandatory Visualizations

Synthesis of this compound

The synthesis of this compound from 2,3-dimethylbut-2-ene using NBS proceeds through a resonance-stabilized allylic radical intermediate, which leads to the formation of two isomeric products.

Caption: Synthesis of this compound via allylic bromination.

General Nucleophilic Substitution Reaction

This compound readily undergoes nucleophilic substitution, where the bromide ion is displaced by a nucleophile.

Caption: General schematic of a nucleophilic substitution reaction.

References

An In-depth Technical Guide to 1-Bromo-2,3-dimethylbut-2-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3-dimethylbut-2-ene is a valuable chemical intermediate in organic synthesis.[1] Classified as a primary allylic bromide, its structure features a bromine atom on a carbon adjacent to a tetrasubstituted carbon-carbon double bond.[1] This unique arrangement confers specific reactivity, making it a versatile building block and alkylating agent for introducing the sterically hindered 2,3-dimethylbut-2-enyl moiety into more complex molecular architectures.[1] Its utility stems from the activated carbon-bromine bond, which is highly susceptible to nucleophilic substitution reactions, and its role in radical reactions.[1]

Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical compound is critical for research and development. The standard IUPAC name for this compound is This compound .[2] It is also known by several synonyms and is tracked across various chemical databases.

| Identifier Type | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 5072-70-8[2] |

| Molecular Formula | C₆H₁₁Br[2] |

| InChI Key | FOJZHDBSZUMAHU-UHFFFAOYSA-N[2] |

| Canonical SMILES | CC(=C(C)CBr)C[2] |

| Synonyms | 1-Bromo-2,3-dimethyl-2-butene, 2,3-Dimethyl-2-butenyl bromide, 2-Butene, 1-bromo-2,3-dimethyl-[2] |

Physicochemical and Computed Properties

Summarized below are the key physical and computed properties of this compound.

| Property | Value | Notes |

| Molecular Weight | 163.06 g/mol [1][2] | |

| Exact Mass | 162.00441 Da[2][3] | |

| Appearance | Colorless Oil[4] | |

| Boiling Point | 60-90 °C[4] | at 15 Torr |

| Density | 1.2537 g/cm³[4] | |

| Solubility | Slightly soluble in Chloroform and Hexanes[4] | |

| XLogP3 | 3.1[3] | A measure of lipophilicity |

| Complexity | 78.2[3] |

Predicted Spectroscopic Data

While comprehensive, experimentally verified spectra for this compound are not widely available in public databases, its structure allows for the prediction of key spectroscopic features essential for its characterization.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals. A singlet for the two protons of the bromomethyl group (CH₂Br) would likely appear in the range of 3.8-4.2 ppm. Two singlets, each integrating to three protons, would correspond to the two methyl groups attached to the double bond (C2-CH₃ and C3-CH₃). A third singlet, integrating to six protons, would represent the two equivalent methyl groups on the other side of the double bond.

-

¹³C NMR: The carbon NMR spectrum is predicted to exhibit four unique carbon signals. The brominated carbon (CH₂Br) would appear downfield, typically in the 30-40 ppm range. The two sp² hybridized carbons of the double bond would be found further downfield, likely between 120-140 ppm. The sp³ hybridized carbons of the methyl groups would appear upfield. PubChem indicates the existence of a ¹³C NMR spectrum, confirming its utility in characterization.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching and bending vibrations for the methyl and methylene (B1212753) groups. A key feature would be the C=C stretching vibration of the tetrasubstituted alkene, which is expected to be weak or absent due to the lack of a significant dipole moment change during the vibration. A C-Br stretching absorption would be expected in the fingerprint region, typically around 500-680 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The primary fragment would likely result from the loss of the bromine atom to form a stable, resonance-stabilized allylic carbocation.

Experimental Protocols

Synthesis: Allylic Bromination of 2,3-Dimethyl-2-butene (B165504)

This compound is commonly synthesized via the regioselective allylic bromination of 2,3-dimethyl-2-butene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Reference: Clennan, Edward L.; Chen, Xiangning [Journal of the American Chemical Society, 1989, vol. 111, # 15, p. 5787 - 5792].

Materials:

-

2,3-Dimethyl-2-butene

-

N-Bromosuccinimide (NBS)

-

Dibenzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Tetrachloromethane (CCl₄), anhydrous

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a dry round-bottom flask containing tetrachloromethane (CCl₄), add 2,3-dimethyl-2-butene (1.0 equivalent).

-

Addition of Reagents: Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) and a catalytic amount of a radical initiator such as dibenzoyl peroxide (BPO).

-

Reaction Conditions: The mixture is heated to reflux (approx. 77 °C for CCl₄) with vigorous stirring for 3 hours. The reaction should be monitored for the disappearance of the starting material (e.g., by GC or TLC). The solid succinimide (B58015) byproduct will float to the surface as the reaction proceeds.

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Filtration: Remove the solid succinimide byproduct by vacuum filtration and wash the solid with a small amount of cold CCl₄.

-

Solvent Removal: Combine the filtrates and remove the CCl₄ solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil, containing the desired this compound and potentially some rearranged byproducts, can be purified by vacuum distillation to yield the final product. The reported yield for this method is approximately 64%.

Reactivity: Representative Nucleophilic Substitution (S_N1)

As a primary allylic halide, this compound readily undergoes nucleophilic substitution, often proceeding through a resonance-stabilized allylic carbocation (S_N1 mechanism), especially with weak nucleophiles in polar protic solvents.

Materials:

-

This compound

-

Ethanol (B145695) (as both solvent and nucleophile)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Sodium bicarbonate solution (5% aqueous)

-

Diethyl ether

-

Separatory funnel

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

-

Reaction Conditions: Heat the solution to a gentle reflux and stir. The reaction progress can be monitored by TLC, watching for the consumption of the starting alkyl halide.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and remove the bulk of the ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then a 5% sodium bicarbonate solution to neutralize any HBr formed.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product, 1-Ethoxy-2,3-dimethylbut-2-ene.

-

Purification: The crude product can be further purified by fractional distillation or column chromatography if necessary.

Reaction Pathways and Mechanisms

The synthetic utility of this compound is defined by its participation in key reaction pathways, which can be visualized to understand the logical flow of bond-forming and bond-breaking events.

References

Spectral Data Analysis of 1-Bromo-2,3-dimethylbut-2-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-Bromo-2,3-dimethylbut-2-ene (CAS No. 5072-70-8). Due to the limited availability of public experimental spectra, this guide utilizes predicted data to facilitate the characterization of this important chemical intermediate. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for acquiring such data, and presents a logical workflow for spectral analysis.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values are calculated based on computational models and should be used as a reference for comparison with experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.0 | Singlet | 2H | -CH₂Br |

| ~1.8 | Singlet | 3H | =C-CH₃ |

| ~1.7 | Singlet | 6H | =C(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~135 | Quaternary | C =C |

| ~125 | Quaternary | C=C |

| ~35 | Primary | -C H₂Br |

| ~22 | Primary | =C-C H₃ |

| ~20 | Primary | =C(C H₃)₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970-2850 | Strong | C-H stretch (alkane) |

| ~1670 | Medium | C=C stretch (alkene) |

| ~1450 | Medium | C-H bend (alkane) |

| ~1375 | Medium | C-H bend (gem-dimethyl) |

| ~650 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Notes |

| 162/164 | [M]⁺ | Molecular ion peak, showing isotopic pattern for Bromine (¹⁹Br/⁸¹Br ≈ 1:1) |

| 83 | [M-Br]⁺ | Loss of Bromine radical, likely the base peak |

| 69 | [C₅H₉]⁺ | Further fragmentation of the [M-Br]⁺ ion |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring NMR, IR, and MS spectra of haloalkenes like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

-

Instrumentation: The NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.

-

A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.

-

For ¹³C NMR, a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw FID data is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and integrated to obtain the final presentable spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained as a neat thin film. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are then mounted in the spectrometer's sample holder. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where a drop of the sample is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

-

The sample is placed in the beam path, and the sample spectrum is recorded.

-

The instrument measures the interference pattern of the infrared beam (interferogram) and performs a Fourier transform to obtain the spectrum of absorbance or transmittance versus wavenumber.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to produce the final IR spectrum of the compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its identification and structural elucidation.

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: The sample molecules are ionized in the ion source. Electron Impact (EI) is a common ionization method where a high-energy electron beam bombards the sample, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: A mass spectrum is generated, which is a plot of ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are then analyzed.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow from sample preparation to spectral data analysis for the characterization of this compound.

Caption: Spectroscopic analysis workflow.

A Technical Guide to 1-Bromo-2,3-dimethylbut-2-ene: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2,3-dimethylbut-2-ene (CAS No. 5072-70-8), a versatile reagent in organic synthesis. This document details its commercial availability, key chemical properties, synthesis, and applications, with a focus on its utility as an alkylating agent.

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers. The product has achieved commercial mass production and is offered in various quantities.[1] Key suppliers include:

-

ChemicalBook

-

LookChem [1]

-

PubChem

-

Benchchem

Pricing and packaging information can be obtained by inquiring with these suppliers. It is typically sold for research and development purposes and is not intended for medicinal or edible use.

Chemical and Physical Properties

This compound is a monobrominated alkene.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 5072-70-8 | [1][3] |

| Molecular Formula | C6H11Br | [1][3] |

| Molecular Weight | 163.06 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2,3-Dimethyl-2-butenyl bromide, 4-Bromo-2,3-dimethyl-2-butene | [3] |

| Appearance | Colourless Oil | |

| Purity (Typical) | >95% (Technical Grade) up to 99% | [1] |

| Solubility | Chloroform (Slightly), Hexanes (Slightly) | |

| Storage | 4°C, Inert atmosphere, Light Sensitive |

Synthesis of this compound

The primary method for synthesizing this compound is through the allylic bromination of 2,3-dimethylbut-2-ene using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.

General Experimental Protocol: Allylic Bromination

A common procedure for this synthesis involves the reaction of 2,3-dimethylbut-2-ene with N-Bromosuccinimide (NBS) and a catalytic amount of dibenzoyl peroxide in a non-polar solvent like tetrachloromethane. The reaction is typically carried out under heating for several hours.[3] A reported yield for this reaction is 64%.[3]

Reaction Scheme:

The reaction proceeds via a free-radical mechanism, which can lead to the formation of an isomeric byproduct, 3-Bromo-2,3-dimethylbut-1-ene, due to the resonance-stabilized allylic radical intermediate.

Applications in Organic Synthesis

This compound is a valuable electrophilic building block in organic synthesis, primarily used to introduce the 2,3-dimethylbut-2-enyl moiety into various molecules through nucleophilic substitution reactions.[2]

Alkylation of Phenols

A notable application is the alkylation of phenols. For instance, sodium and potassium 3,4-methylenedioxyphenolates have been successfully alkylated with 1-bromo-3-methylbut-2-ene in various solvents, leading to both O-alkylation and C-alkylation products.[4]

General Workflow for Phenol Alkylation:

Relevance in Drug Development and Natural Product Synthesis

While direct applications of this compound in signaling pathways are not documented, its role as a precursor to the 2,3-dimethylbut-2-enyl group connects it to biologically active molecules. This moiety is a variation of the more common prenyl group, which is found in a wide array of natural products with diverse pharmacological activities.

A notable example is the antiviral agent, Virantmycin (B1221671).[1] This compound, isolated from Streptomyces, inhibits plaque formation by both RNA and DNA viruses.[1] The structure of virantmycin contains a substituted tetrahydroquinoline ring system which is biosynthetically derived from geranyl diphosphate, a precursor to prenyl and related groups. The total synthesis of virantmycin and its derivatives is an area of interest in medicinal chemistry, and building blocks like this compound could potentially be utilized in the synthesis of analogues for structure-activity relationship studies. For instance, it is a reagent in the synthesis of (+)-virantmycin.

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, goggles, and a lab coat, should be strictly followed. Handling should be performed in a well-ventilated fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

References

- 1. satoshi-omura.info [satoshi-omura.info]

- 2. 2,3-Dimethyl-2-butene | C6H12 | CID 11250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C6H11Br | CID 11147895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Alkylation of 3,4-methylenedioxyphenol with 1-bromo-3-methylbut-2-ene and catalytic rearrangement of the resulting ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1-Bromo-2,3-dimethylbut-2-ene: Safety, Handling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling precautions, and detailed experimental protocols for 1-Bromo-2,3-dimethylbut-2-ene (CAS No. 5072-70-8). This versatile allylic bromide is a valuable reagent in organic synthesis, serving as a key building block for the introduction of the 2,3-dimethylbut-2-enyl moiety into a variety of molecular scaffolds.

Safety Data Sheet

A thorough understanding of the hazards associated with this compound is paramount for its safe handling in a laboratory setting. The following tables summarize the key safety information.

Identification and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 5072-70-8 | |

| Molecular Formula | C6H11Br | |

| Molecular Weight | 163.06 g/mol | |

| Appearance | Colorless to yellow or brown liquid | |

| Boiling Point | 82-83 °C at 200 hPa | |

| Density | 1.29 g/mL at 20 °C | |

| Refractive Index | 1.4880 to 1.4920 (20°C, 589 nm) |

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Handling and Storage

| Precautionary Statement | Description |

| Prevention | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P241 |

An In-depth Technical Guide to the Stability and Storage of 1-Bromo-2,3-dimethylbut-2-ene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Bromo-2,3-dimethylbut-2-ene (CAS No. 5072-70-8). Proper handling and storage of this reactive alkylating agent are crucial for maintaining its chemical integrity and ensuring safety and reproducibility in research and development applications.

Chemical Properties and Structure

This compound is a primary allylic bromide with a bromine atom attached to a carbon adjacent to a tetrasubstituted double bond.[1] This structure dictates its reactivity, making it a versatile building block in organic synthesis, particularly for introducing the 2,3-dimethylbut-2-enyl group via nucleophilic substitution reactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁Br | [1][2] |

| Molecular Weight | 163.06 g/mol | [1][2] |

| Appearance | Yellow liquid | [3] |

| Boiling Point | 189 - 192 °C @ 760 mmHg | [4] |

| Melting Point | -10 °C | [4] |

| Flash Point | 75 °C | [4] |

| Specific Gravity | 1.330 | [4] |

| SMILES | CC(=C(C)CBr)C | [1][2] |

Chemical Stability and Reactivity Profile

While generally stable at room temperature when stored in closed containers under normal conditions, this compound is an inherently reactive molecule due to the allylic position of the carbon-bromine bond.[1][3] Several factors can contribute to its degradation.

Key Reactivity Pathways:

-

Nucleophilic Substitution: The bromine atom is an excellent leaving group, making the compound highly susceptible to reactions with nucleophiles such as water, alcohols, amines, and hydroxides.[1]

-

Allylic Rearrangement: Like many allylic bromides, this compound can undergo allylic rearrangement.[5] During its synthesis via allylic bromination of 2,3-dimethylbut-2-ene, a resonance-stabilized radical intermediate is formed. This can lead to the formation of an isomeric byproduct, 3-bromo-2,3-dimethylbut-1-ene.[1] This rearrangement can also occur during storage or workup, particularly if exposed to radical initiators, heat, or light.[5]

-

Photodissociation: Exposure to ultraviolet (UV) light can cause homolytic cleavage of the carbon-bromine bond, generating a 2,3-dimethylbut-2-enyl radical and a bromine atom.[1] This can initiate further degradation pathways.

-

Thermal Decomposition: At elevated temperatures, such as in a fire, the compound can decompose to produce irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.[3]

Factors Influencing Stability:

-

Temperature: Higher temperatures accelerate decomposition and can lead to pressure buildup in sealed containers.

-

Light: UV light exposure can initiate radical reactions and should be avoided.[3]

-

Moisture and Air: As an air and moisture-sensitive compound, it should be stored under an inert atmosphere to prevent hydrolysis and oxidation.

-

Incompatible Materials: Contact with strong oxidizing agents, acids, and bases can cause vigorous reactions and decomposition.[4][6]

dot

Caption: Potential degradation and rearrangement pathways for this compound.

Recommended Storage and Handling Conditions

To ensure the long-term stability and quality of this compound, adherence to strict storage and handling protocols is essential. The following recommendations are synthesized from safety data sheets and general chemical best practices.

Table 2: Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerator (approx. 4°C), Keep cool. | To minimize degradation, isomerization, and vapor pressure.[3] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | Prevents reaction with air and moisture. |

| Light | Protect from light; store in an amber or opaque container. | Prevents light-induced radical formation and decomposition.[3] |

| Container | Tightly closed, properly sealed container. | Prevents contamination and evaporation.[3][4] |

| Location | Cool, dry, well-ventilated, flammables-area. | Ensures safety and stability.[3][4] |

| Incompatibilities | Store away from strong oxidizing agents, acids, and bases. | Prevents hazardous reactions.[4][6] |

Handling Procedures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[3][4]

-

Use spark-proof tools and explosion-proof equipment.[3]

-

Ground and bond containers when transferring material to prevent static discharge.[3][6]

-

Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

-

Keep away from sources of ignition such as heat, sparks, and open flames.[3][6]

dot

Caption: Decision workflow for the proper storage of this compound.

Experimental Protocols for Stability Assessment

Specific, validated stability-indicating assay methods for this compound are not widely available in published literature. However, a general protocol can be designed to assess its stability under various conditions using High-Performance Liquid Chromatography (HPLC) with UV detection, which is a standard technique for such studies.

Objective: To determine the degradation of this compound under accelerated stress conditions (heat, light, humidity).

Methodology: HPLC-UV

-

Standard Preparation:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile (B52724).

-

Create a series of working standards by diluting the stock solution to generate a calibration curve (e.g., 1-100 µg/mL).

-

-

Forced Degradation Studies:

-

Thermal Stress: Aliquot the stock solution into sealed vials. Expose them to a controlled elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Also, include a control sample stored at the recommended 4°C.

-

Photostability: Expose a solution of the compound in a quartz vial to a calibrated light source (as per ICH Q1B guidelines). Wrap a control sample in aluminum foil to protect it from light and keep it alongside the test sample.

-

Hydrolytic Stress (Acidic/Basic/Neutral): Add the compound to solutions of 0.1 M HCl, 0.1 M NaOH, and purified water. Heat gently (e.g., 40°C) for a set time. Neutralize the acidic and basic samples before analysis.

-

-

Sample Analysis:

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a suitable wavelength (determined by UV scan).

-

Injection Volume: 10 µL.

-

-

Inject the prepared standards and the stressed samples into the HPLC system.

-

-

Data Interpretation:

-

Quantify the peak area of the parent compound in all samples using the calibration curve.

-

Calculate the percentage of degradation by comparing the peak area of the stressed samples to the control samples.

-

Examine the chromatograms for the appearance of new peaks, which would indicate degradation products. The formation of the rearranged isomer, 3-bromo-2,3-dimethylbut-1-ene, would be a key degradant to monitor.

-

This protocol provides a framework for researchers to assess the stability of this compound and establish appropriate handling procedures and expiration dates for their specific applications.

References

- 1. This compound|CAS 5072-70-8 [benchchem.com]

- 2. This compound | C6H11Br | CID 11147895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-3-methyl-2-butene(870-63-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. fishersci.com [fishersci.com]

reactivity of 1-Bromo-2,3-dimethylbut-2-ene as a primary allylic bromide

An In-depth Technical Guide on the Reactivity of 1-Bromo-2,3-dimethylbut-2-ene

Introduction

This compound (CAS No: 5072-70-8) is a monobrominated alkene with the molecular formula C₆H₁₁Br.[1][2] It is classified as a primary allylic bromide, a structural class characterized by a bromine atom bonded to an sp³-hybridized carbon adjacent to a carbon-carbon double bond.[1] In this specific molecule, the double bond is tetrasubstituted, which imparts significant and distinct reactivity. Its role as a versatile alkylating agent and synthetic building block makes it a compound of interest for researchers in organic synthesis and drug development.[1][3] The reactivity of this compound is dominated by nucleophilic substitution, where the reaction pathway is a subject of mechanistic interest due to competing steric and electronic factors.

Synthesis of this compound

The most common and efficient synthesis of this compound is through the allylic bromination of 2,3-dimethyl-2-butene (B165504).[1] This reaction typically employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as dibenzoyl peroxide (BPO) or 2,2'-azobis(isobutyronitrile) (AIBN), or under UV irradiation.[3][4] The use of NBS is crucial as it maintains a low, steady concentration of molecular bromine (Br₂), which favors the radical substitution pathway over the competing electrophilic addition of bromine across the electron-rich double bond.[3][5]

The mechanism proceeds via a free-radical chain reaction.[6][7] Abstraction of an allylic hydrogen from 2,3-dimethyl-2-butene by a bromine radical generates a resonance-stabilized allylic radical. This delocalized radical can then react with Br₂ to form the product.[1] Due to the nature of the resonance-stabilized intermediate, a rearranged isomeric byproduct, 3-bromo-2,3-dimethylbut-1-ene, can also be formed.[1]

Experimental Protocol: Synthesis via Allylic Bromination[4]

-

Reactants: 2,3-dimethyl-2-butene, N-Bromosuccinimide (NBS), and a catalytic amount of dibenzoyl peroxide (BPO).

-

Solvent: A non-polar solvent such as tetrachloromethane (CCl₄) or cyclohexane.[3][4] (Note: CCl₄ is hazardous and should be handled with extreme caution in a well-ventilated fume hood; safer alternatives are preferred).

-

Procedure:

-

To a solution of 2,3-dimethyl-2-butene in tetrachloromethane, add N-bromosuccinimide and a catalytic amount of dibenzoyl peroxide.

-

Heat the reaction mixture to reflux for approximately 3 hours under an inert atmosphere.[4]

-

Monitor the reaction progress (e.g., by TLC or GC). The solid succinimide (B58015) byproduct will float to the surface upon completion.

-

After cooling to room temperature, filter the mixture to remove the succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate (B1220275) solution to remove any remaining bromine, followed by a water and brine wash.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation to yield this compound.

-

Core Reactivity: The Sₙ1 vs. Sₙ2 Dichotomy

As a primary allylic bromide, this compound presents a classic case of competing nucleophilic substitution pathways: bimolecular (Sₙ2) and unimolecular (Sₙ1).

-

Sₙ2 Pathway: Sₙ2 reactions are typically favored for primary halides due to minimal steric hindrance at the reaction center.[8] The mechanism involves a backside attack by the nucleophile in a single, concerted step.[9] However, in this compound, the primary carbon is adjacent to a sterically demanding tetrasubstituted double bond. This bulky group creates a neopentyl-like environment, which severely shields the electrophilic carbon from backside attack.[10] This significant steric hindrance dramatically disfavors the Sₙ2 pathway, making it extremely slow.[10][11]

-

Sₙ1 Pathway: Sₙ1 reactions proceed through a carbocation intermediate and are favored by substrates that can form stable carbocations.[8][12] Allylic halides are highly reactive towards the Sₙ1 mechanism because the resulting allylic carbocation is stabilized by resonance.[13] Although the initial carbocation formed from this compound would be primary, it is immediately delocalized through resonance to form a much more stable tertiary allylic carbocation. This resonance stabilization of the intermediate is the driving force that strongly favors the Sₙ1 pathway over the sterically hindered Sₙ2 alternative.[1][13]

Sₙ1 Reaction Mechanism and Regioselectivity

Given the preference for the Sₙ1 pathway, the reaction proceeds in two steps. First, the C-Br bond breaks heterolytically to form a bromide ion and a resonance-stabilized allylic carbocation.[8] The positive charge is delocalized across two carbon atoms, C1 and C3 of the allylic system.

The resonance structures are:

-

A primary allylic carbocation.

-

A tertiary allylic carbocation.

The tertiary carbocation is significantly more stable and is the major contributor to the resonance hybrid. Consequently, the incoming nucleophile will preferentially attack at the tertiary carbon position.[14] This leads to the formation of the rearranged, thermodynamically more stable product as the major isomer. Attack at the primary position is also possible but yields the minor product. This phenomenon, where a nucleophile can attack at two different positions in an allylic system, is a hallmark of allylic halide reactivity.[14]

Quantitative Data

While specific kinetic data for this compound is not widely published, its reactivity can be inferred from its structural properties and by analogy to similar compounds.

Table 1: Physical and Computed Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁Br | [1][2] |

| Molecular Weight | 163.06 g/mol | [2] |

| CAS Number | 5072-70-8 | [2] |

| Canonical SMILES | CC(=C(C)CBr)C | [1][15] |

| Complexity | 78.2 | [2][15] |

| XLogP3 (Predicted) | 3.1 | [15] |

| Monoisotopic Mass | 162.00441 Da |[2][16] |

Table 2: Predicted Reactivity Profile

| Reaction Pathway | Substrate Feature | Effect on Rate | Predicted Outcome |

|---|---|---|---|

| Sₙ2 | Primary (1°) halide | Favors Sₙ2 | Competing Factor |

| Neopentyl-like steric hindrance | Strongly disfavors Sₙ2 | Dominant Factor: Very Slow | |

| Sₙ1 | Forms resonance-stabilized allylic C⁺ | Strongly favors Sₙ1 | Dominant Factor: Fast |

| | Good leaving group (Br⁻) | Favors Sₙ1 | Contributes to high reactivity |

Note: The steric hindrance is analogous to that in neopentyl bromide, which reacts via Sₙ2 approximately 10⁵ times slower than ethyl bromide.[10]

Representative Experimental Protocol: Solvolysis

Solvolysis reactions, where the solvent acts as the nucleophile, are classic examples of Sₙ1 reactions. The following is a general protocol for the solvolysis of this compound in ethanol (B145695).

-

Reactants: this compound.

-

Solvent/Nucleophile: Ethanol (EtOH).

-

Procedure:

-

Dissolve this compound in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Heat the solution to a gentle reflux. The reaction is typically performed without a strong base to favor substitution over elimination.

-

Monitor the reaction progress by periodically taking aliquots and analyzing them by GC-MS to observe the disappearance of the starting material and the appearance of products. The formation of HBr can be detected by a drop in pH.

-

Upon completion, cool the reaction mixture.

-

Neutralize the generated HBr by adding a weak base, such as sodium bicarbonate solution.

-

Extract the product into a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate the solvent.

-

Analyze the product mixture by ¹H NMR, ¹³C NMR, and GC-MS to determine the ratio of the rearranged (major) and unrearranged (minor) ethoxy-substituted products.

-

Conclusion

The reactivity of this compound is a compelling illustration of how steric and electronic effects dictate reaction pathways. Although it is a primary halide, its neopentyl-like structure, arising from the adjacent tetrasubstituted alkene, imposes severe steric hindrance that effectively shuts down the Sₙ2 mechanism.[10] Instead, its reactivity is dominated by the Sₙ1 pathway, driven by the formation of a resonance-stabilized allylic carbocation.[1][13] This mechanistic preference leads to a predictable regiochemical outcome, with nucleophilic attack occurring predominantly at the more substituted carbon of the allylic system, yielding the rearranged, thermodynamically favored product. This predictable behavior makes it a useful substrate for introducing the sterically hindered 2,3-dimethylbut-3-en-2-yl moiety into complex molecules.

References

- 1. This compound|CAS 5072-70-8 [benchchem.com]

- 2. This compound | C6H11Br | CID 11147895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 1-Bromo-2,3-dimethyl-2-butene synthesis - chemicalbook [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. 10.3 Preparing Alkyl Halides from Alkenes: Allylic Bromination - Organic Chemistry | OpenStax [openstax.org]

- 8. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 9. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 10. benchchem.com [benchchem.com]

- 11. scribd.com [scribd.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. quora.com [quora.com]

- 14. Ch 10: Nucleophilic Substitution reactions of Allylic halides [chem.ucalgary.ca]

- 15. lookchem.com [lookchem.com]

- 16. PubChemLite - this compound (C6H11Br) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Application Notes and Protocols: Use of 1-Bromo-2,3-dimethylbut-2-ene in Grignard Reactions

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the use of 1-Bromo-2,3-dimethylbut-2-ene in Grignard reactions. Due to its structure as a sterically hindered primary allylic bromide, specific considerations are necessary to ensure successful Grignard reagent formation and subsequent reactions. These notes outline the challenges, best practices, and detailed procedures for utilizing this versatile building block in organic synthesis.

Application Notes

This compound is a valuable reagent for introducing the sterically encumbered 2,3-dimethylbut-2-enyl moiety into molecules.[1] Its classification as a primary allylic bromide suggests high reactivity; however, the tetrasubstituted nature of the adjacent double bond introduces significant steric hindrance.[1] This steric bulk can impede the formation of the corresponding Grignard reagent, (2,3-dimethylbut-2-enyl)magnesium bromide, and can influence the regioselectivity of its subsequent reactions.

Challenges and Considerations:

-

Steric Hindrance: The primary challenge in forming the Grignard reagent is the steric hindrance around the carbon-bromine bond. This can lead to slow or incomplete reaction with magnesium.[2][3]

-

Magnesium Activation: To overcome the sluggish reaction rate, activation of the magnesium turnings is crucial. Standard methods include the use of iodine, 1,2-dibromoethane (B42909), or mechanical stirring.[2][4]

-

Solvent Choice: Tetrahydrofuran (B95107) (THF) is generally preferred over diethyl ether for preparing Grignard reagents from less reactive or sterically hindered halides due to its superior solvating ability.[3]

-

Side Reactions:

-

Wurtz Coupling: As with many Grignard preparations, a potential side reaction is the coupling of the alkyl halide with the newly formed Grignard reagent to form a dimer (in this case, 2,3,6,7-tetramethylocta-2,6-diene). Slow addition of the bromide to an excess of magnesium can help minimize this.[3]

-

Allylic Rearrangement: Once formed, allylic Grignard reagents can exist in equilibrium with their isomeric forms.[5] For (2,3-dimethylbut-2-enyl)magnesium bromide, this could potentially lead to the formation of a tertiary Grignard reagent. The equilibrium and subsequent reaction pathway are often influenced by the steric bulk of the electrophile.[5]

-

Synthetic Utility:

The (2,3-dimethylbut-2-enyl)magnesium bromide reagent is a potent nucleophile capable of reacting with a wide array of electrophiles to form new carbon-carbon bonds.[4][6] Common applications include:

-

Synthesis of Alcohols: Reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively.[6][7]

-

Synthesis of Tertiary Alcohols: Reaction with esters or acid chlorides leads to the double addition of the Grignard reagent, producing tertiary alcohols.[4][6]

-

Synthesis of Carboxylic Acids: Reaction with carbon dioxide (dry ice) followed by an acidic workup produces the corresponding carboxylic acid.[4]

Experimental Protocols

Protocol 1: Preparation of (2,3-dimethylbut-2-enyl)magnesium bromide

This protocol describes the formation of the Grignard reagent from this compound, with special attention to magnesium activation and controlled reaction conditions.

Materials:

-

Magnesium turnings

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal or 1,2-dibromoethane

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of inert gas to ensure anhydrous conditions.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium under the inert atmosphere. Gently warm the flask with a heat gun until the iodine sublimes and its color begins to fade, or until bubbling is observed with 1,2-dibromoethane. This indicates the activation of the magnesium surface.[2] Allow the flask to cool to room temperature.

-

Initiation: Add a small volume of anhydrous THF to cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (approx. 5-10%) of the bromide solution to the stirred magnesium suspension.

-

Grignard Formation: The reaction should initiate, as evidenced by gentle refluxing of the solvent and the appearance of a cloudy, grayish solution. If the reaction does not start, gentle warming may be required. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. A cooling bath (water/ice) may be necessary to control the exothermic reaction.

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the bromide. The final solution of (2,3-dimethylbut-2-enyl)magnesium bromide should appear as a grayish, slightly heterogeneous mixture.

-

Titration (Optional but Recommended): To determine the exact concentration of the Grignard reagent, an aliquot can be quenched with a known excess of I2 solution in THF, followed by back-titration with a standardized sodium thiosulfate (B1220275) solution.

Protocol 2: Reaction with an Electrophile (Example: Acetone)

This protocol details the reaction of the prepared Grignard reagent with acetone (B3395972) to synthesize 2,3,4,4-tetramethylpent-1-en-3-ol.

Materials:

-

(2,3-dimethylbut-2-enyl)magnesium bromide solution in THF (prepared in Protocol 1)

-

Anhydrous acetone

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO4) or Sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: In a separate flame-dried flask under an inert atmosphere, prepare a solution of anhydrous acetone (1.0 equivalent based on the starting bromide) in anhydrous THF.

-

Addition: Cool the acetone solution to 0 °C using an ice bath. Slowly add the prepared Grignard reagent solution (1.1 equivalents) to the stirred acetone solution via a cannula or dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of acetone.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: The crude alcohol can be further purified by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Data Presentation

| Entry | Sterically Hindered Grignard Reagent | Electrophile | Product | Yield (%) | Conditions |

| 1 | tert-butylmagnesium chloride | Benzaldehyde | 1-Phenyl-2,2-dimethyl-1-propanol | ~75 | THF, rt, 2h |

| 2 | tert-butylmagnesium chloride | Acetone | 2,3,3-Trimethyl-2-butanol | ~60 | THF, rt, 2h |

| 3 | Isopropylmagnesium chloride | Di-tert-butyl ketone | Reduction Product | - | THF, reflux |

| 4 | sec-butylmagnesium bromide | 2-Methylcyclohexanone | 1-(sec-butyl)-2-methylcyclohexanol | ~80 | Diethyl ether, 0°C to rt |

| 5 | Neopentylmagnesium bromide | Acetone | 2,4,4-trimethyl-2-pentanol | ~70 | THF, rt, 3h |

Note: Data is illustrative for sterically hindered Grignard reagents and may not be directly representative of reactions with (2,3-dimethylbut-2-enyl)magnesium bromide. Yields are highly dependent on specific reaction conditions and substrate purity.

Visualization

Workflow for Grignard Reagent Preparation

Caption: Workflow for preparing (2,3-dimethylbut-2-enyl)magnesium bromide.

Workflow for Reaction with an Electrophile

Caption: General workflow for the reaction of a Grignard reagent with an electrophile.

References